molecular formula C28H23Cl2NO4 B2979243 2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2287260-59-5

2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2979243
CAS No.: 2287260-59-5
M. Wt: 508.4
InChI Key: QTZRYJIGIREIIV-UHFFFAOYSA-N
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Description

2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound with the molecular formula C28H23Cl2NO4 and a molecular weight of 508.4. This compound is characterized by its unique bicyclo[1.1.1]pentanyl structure, which is fused with a dichlorophenyl group and a fluorenylmethoxycarbonylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[3-(2,6-Dichlorophenyl)-1-bicyclo[111]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves multiple steps The synthetic route typically starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid include:

    2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: This variant includes a methyl group on the dichlorophenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2NO4/c29-21-10-5-11-22(30)23(21)27-13-28(14-27,15-27)24(25(32)33)31-26(34)35-12-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,20,24H,12-15H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZRYJIGIREIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=C(C=CC=C6Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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